6(5H)-菲咯啶酮,2-溴-

描述

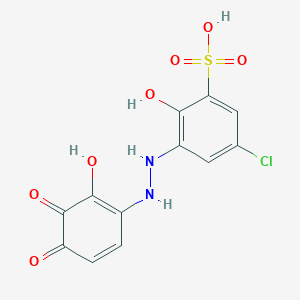

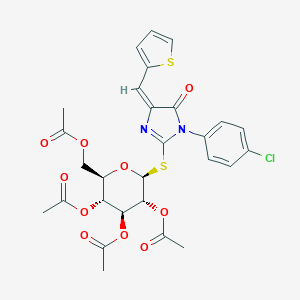

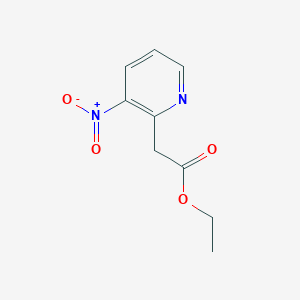

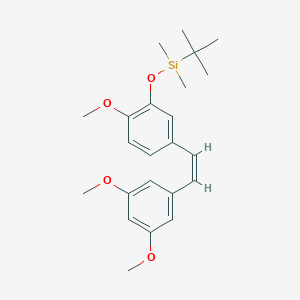

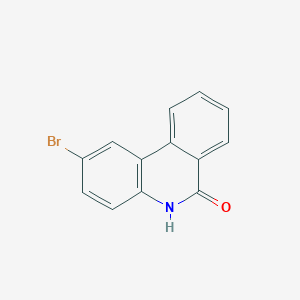

6(5H)-Phenanthridinone, 2-bromo- is a halogenated derivative of phenanthridinone, a compound that has been the subject of various synthetic and structural studies due to its potential applications in medicinal chemistry and materials science. The presence of a bromine atom at the 2-position of the phenanthridinone core structure is a key feature that influences its reactivity and physical properties .

Synthesis Analysis

The synthesis of 2-bromo-6(5H)-phenanthridinone involves halogenation of 6(5H)-phenanthridinone using N-bromosuccinimide (NBS) in dimethylformamide (DMF), which yields the corresponding 2-halophenanthridinones. This method is found to be very convenient for the preparation of halogenated phenanthridinones. Further halogenation can lead to the formation of 2,4-dihalo derivatives. Additionally, 1,3,8-trihalo-6(5H)-phenanthridinones can be prepared from 1-nitro derivatives obtained by a Schmidt rearrangement of dihalo-nitro-oxofluorenes .

Molecular Structure Analysis

The molecular structure of brominated phenanthridinones has been elucidated using various spectroscopic techniques. For instance, the structure of 2-bromo-1,4,8-trinitro-6(5H)-phenanthridinone and 10-bromo-2,4,8-trinitro-6(5H)-phenanthridinone has been confirmed through x-ray diffraction studies. Proton magnetic resonance (PMR) spectroscopy has also been employed for structural identification, providing insights into the electronic environment of the protons in the molecule .

Chemical Reactions Analysis

The reactivity of 2-bromo-6(5H)-phenanthridinone has been explored in the context of nitration reactions. When treated with a nitrating mixture or fuming nitric acid, the compound undergoes nitration, debromination, and bromination at the 10-position. The brominating agent in the reaction mixture is believed to be Br+, which is formed following the replacement of the bromine in the 2-position by a nitro group .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6(5H)-phenanthridinone derivatives are influenced by the substituents attached to the core structure. The UV and IR absorption spectra of these compounds have been described, providing valuable information about their electronic transitions and functional groups. The presence of halogen atoms, such as bromine, affects the compound's reactivity, as seen in the halogenation and nitration reactions . The antiviral activity of related pyrimidinone derivatives has been evaluated, indicating that structural variations can significantly impact biological activity, although efficacy was observed close to the toxicity threshold .

科学研究应用

化学合成和结构

- 6(5H)-菲咯啶酮,2-溴- 经历各种化学反应,如硝化、脱溴和溴化,这些反应已对其合成和结构性质进行了研究。已使用 X 射线衍射和质子核磁共振光谱等技术检查了这些化合物,以识别其结构并了解其化学行为 (Andrievskii 等人,1990)。

卤代化和硝化

- 该化合物一直是卤代化和硝化过程研究的主题。研究探索了制备硝基取代的 6(5H)-菲咯啶酮的方法,揭示了对其化学位移和电子密度分布的见解,这对于了解其化学性质非常重要 (Andrievskii 等人,1985)。

在药学中的应用

- 6(5H)-菲咯啶酮,2-溴- 已被探索其在药学中的潜力。研究已将菲咯啶-6(5H)-酮衍生物确定为一类新的孕激素受体拮抗剂,表明它们在治疗激素依赖性癌症和其他疾病中具有潜在用途 (Nishiyama 等人,2018)。

环境影响研究

- 该化合物在环境污染中的作用已得到研究,特别是鱼肝中醛氧化酶对其的氧化。这项研究对于了解此类化合物的生物转化和环境影响至关重要 (Salhen,2014)。

生化和药理研究

- 6(5H)-菲咯啶酮,2-溴- 已对其生化和药理特性进行了研究,例如其作为聚 (ADP-核糖) 聚合酶抑制剂的作用及其对免疫反应和细胞毒性的影响。这项研究有助于了解该化合物在各种治疗背景下的潜力 (Weltin 等人,1995)。

属性

IUPAC Name |

2-bromo-5H-phenanthridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO/c14-8-5-6-12-11(7-8)9-3-1-2-4-10(9)13(16)15-12/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWSCRAZKRSYIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181787 | |

| Record name | 6(5H)-Phenanthridinone, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6(5H)-Phenanthridinone, 2-bromo- | |

CAS RN |

27353-48-6 | |

| Record name | 6(5H)-Phenanthridinone, 2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027353486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27353-48-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6(5H)-Phenanthridinone, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6(5h)-phenanthridinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。